molecular formula C4H2N2O2 B12302928 Pyrimidin-4,5-dione

Pyrimidin-4,5-dione

Cat. No.: B12302928
M. Wt: 110.07 g/mol
InChI Key: DGIAHBRNEWBZAE-UHFFFAOYSA-N
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Description

Pyrimidin-4,5-dione, also known as barbituric acid, is a heterocyclic organic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and contains two keto groups at positions 4 and 5 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs and has significant importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidin-4,5-dione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-4,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: Substitution reactions at the nitrogen atoms can lead to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various barbiturate drugs, dihydropyrimidines, and substituted pyrimidines, which have applications in medicinal chemistry and pharmaceuticals.

Scientific Research Applications

Pyrimidin-4,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of barbiturates and other heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a building block for nucleic acid analogs.

    Medicine: Barbiturates derived from this compound are used as sedatives, anesthetics, and anticonvulsants.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyrimidin-4,5-dione and its derivatives involves interaction with various molecular targets:

    Molecular Targets: It primarily targets the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA) receptors.

    Pathways Involved: The compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. It also affects ion channels and neurotransmitter release, contributing to its pharmacological properties.

Comparison with Similar Compounds

Pyrimidin-4,5-dione can be compared with other similar compounds, such as:

    Pyrimidine: The parent compound, which lacks the keto groups at positions 4 and 5.

    Dihydropyrimidine: A reduced form of this compound with different pharmacological properties.

    Barbiturates: Derivatives of this compound with various substitutions that enhance their sedative and hypnotic effects.

Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse pharmacological activities. Its structural versatility makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C4H2N2O2

Molecular Weight

110.07 g/mol

IUPAC Name

pyrimidine-4,5-dione

InChI

InChI=1S/C4H2N2O2/c7-3-1-5-2-6-4(3)8/h1-2H

InChI Key

DGIAHBRNEWBZAE-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1=O

Origin of Product

United States

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